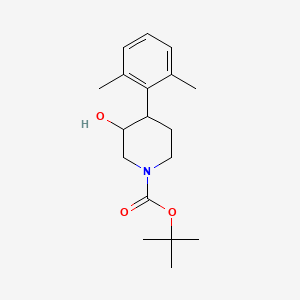

Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 3, and a 2,6-dimethylphenyl substituent at position 4 of the piperidine ring.

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO3/c1-12-7-6-8-13(2)16(12)14-9-10-19(11-15(14)20)17(21)22-18(3,4)5/h6-8,14-15,20H,9-11H2,1-5H3 |

InChI Key |

XTYVBAWAUFKRKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CCN(CC2O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-(2,6-dimethylphenyl)-3-hydroxypiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.

Substitution: The tert-butyl group or the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated piperidine ring. Substitution reactions can introduce various functional groups onto the phenyl ring or the tert-butyl group.

Scientific Research Applications

Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. The compound’s structure allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can be contextualized by comparing it with analogous piperidine derivatives. Key compounds for comparison include:

Table 1: Structural and Functional Comparison

†Estimated based on alkyl chain hydrophobicity.

Substituent Effects on Physicochemical Properties

Hydrophobicity (logP):

The target compound’s 2,6-dimethylphenyl group is less polar than the 2,5-dimethoxyphenyl group in the analog from , suggesting a higher logP (more hydrophobic) due to methyl groups’ inductive electron-donating effects versus methoxy’s resonance-driven polarity . The tert-butyl 4-(4-methylpentyl) analog () likely has even higher hydrophobicity (logP ~3.5) due to its linear alkyl chain.- Methoxy groups in the latter compound enhance electron density on the aromatic ring, which may influence electrophilic substitution patterns .

Spectral Characterization

- NMR Shifts:

The tert-butyl group in all compounds resonates near δ 1.40 (singlet, 9H) in $^1$H NMR, as seen in . Hydroxyl protons typically appear between δ 1.5–5.0, depending on hydrogen bonding. - HRMS: The 2,5-dimethoxyphenyl analog () showed a molecular ion at m/z 337.41068, consistent with its molecular formula . Similar precision is expected for the target compound.

Biological Activity

Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a tert-butyl group and a hydroxyl group attached to the piperidine ring. Its molecular formula is with a molecular weight of approximately 301.42 g/mol. The presence of the 2,6-dimethylphenyl moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymes : This compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated significant inhibition rates against these enzymes, suggesting a protective effect on neuronal cells by preventing the breakdown of acetylcholine and reducing amyloid-beta aggregation .

- Neuroprotective Effects : The compound has shown promise in protecting astrocytes from toxicity induced by amyloid-beta peptides. In cellular models, it has been observed to increase cell viability in the presence of neurotoxic agents, indicating potential therapeutic applications in neuroprotection .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Neuroprotective Study : A study investigating the effects of this compound on astrocytes demonstrated that treatment with this compound significantly improved cell viability when exposed to amyloid-beta peptides. The mechanism involved reduction in inflammatory cytokines such as TNF-α and IL-1β, which are often elevated in neurodegenerative conditions .

- In Vivo Studies : Further research involved administering the compound in animal models to evaluate its efficacy in preventing cognitive decline associated with Alzheimer’s disease. While initial results showed promise in vitro, the in vivo studies indicated that bioavailability issues may limit its effectiveness in a systemic context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.